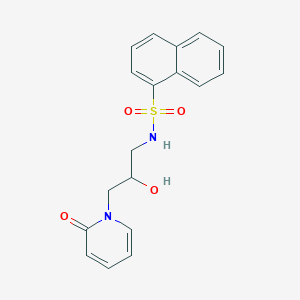

![molecular formula C28H27N5O4S B2802315 N-[2-[2-[4-(2-甲氧基苯基)哌嗪-1-基]-2-氧代乙基]硫代-4-酮喹唑啉-3-基]苯甲酰胺 CAS No. 443353-79-5](/img/structure/B2802315.png)

N-[2-[2-[4-(2-甲氧基苯基)哌嗪-1-基]-2-氧代乙基]硫代-4-酮喹唑啉-3-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known to interact with a variety of receptors in the body . The compound also contains a quinazolinone moiety, which is a heterocyclic compound. Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the piperazine ring and the quinazolinone moiety are notable features. These groups are likely to play a key role in the compound’s biological activity .科学研究应用

合成和表征

N-[2-[2-[4-(2-甲氧基苯基)哌嗪-1-基]-2-氧代乙基]硫代-4-氧代喹唑啉-3-基]苯甲酰胺的相关化合物的化学合成和表征已在各种研究中得到探索。例如,与该化合物具有结构相似性的喹唑啉衍生物已被合成和表征,显示出有效的利尿和降压活性 (Rahman 等人,2014)。类似地,已合成结合 1-(2-甲氧基苯基)哌嗪的环境敏感型荧光配体,用于人 5-HT1A 受体,显示出高受体亲和力和良好的荧光特性 (Lacivita 等人,2009)。

药理活性

相关化合物的药理活性已被广泛研究,突出了它们在各种治疗领域的潜力。例如,某些哌嗪衍生物已显示出对催产素和乙酰胆碱诱导的收缩具有显着的抑制作用,表明具有潜在的解痉活性 (Okunrobo & Owolabi,2009)。另一项研究专注于喹唑啉衍生物作为杂化分子的合成,确定了具有显着降压和利尿作用的化合物 (Rahman 等人,2014)。此外,对高亲和力 σ2 受体配体的芳基酰胺杂化物进行的研究已为肿瘤诊断和潜在 PET 示踪剂开发提供了候选物 (Abate 等人,2011)。

抗菌和抗增殖特性

已经开发出基于取代的哌嗪和哌啶的新型抗菌剂,证明了对各种细菌和真菌菌株的显着活性 (Patel 等人,2012)。此外,评估了 2-哌嗪并 1,3-苯并[d]噻唑的新衍生物的抗增殖和抗 HIV 活性,一些化合物对人肿瘤来源的细胞系显示出显着的效果,并有可能作为进一步药物开发的先导 (Al-Soud 等人,2010)。

未来方向

作用机制

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM This suggests that it binds to the alpha1-adrenergic receptors, potentially leading to their activation or blockade

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the function of alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action could potentially affect these pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . Six compounds, including this one, exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists . .

Result of Action

Given its affinity for alpha1-adrenergic receptors, it is plausible that it could influence the function of these receptors and thereby affect the contraction of smooth muscles in various parts of the body

属性

IUPAC Name |

N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O4S/c1-37-24-14-8-7-13-23(24)31-15-17-32(18-16-31)25(34)19-38-28-29-22-12-6-5-11-21(22)27(36)33(28)30-26(35)20-9-3-2-4-10-20/h2-14H,15-19H2,1H3,(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGRRWILSLTBPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3NC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2802233.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802234.png)

![N-(3-ethylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2802236.png)

![3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2802238.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2802245.png)

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2802246.png)

![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802248.png)

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2802252.png)

![N-(4-methoxyphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2802254.png)

![4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2802255.png)